2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane
Description
2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic system with oxygen (1-oxa) and nitrogen (8-aza) heteroatoms. Its structure includes a methyl substituent at position 2 and a methylidene group at position 3, contributing to unique steric and electronic properties. Spiro compounds like this are pivotal in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H17NO/c1-8-7-10(12-9(8)2)3-5-11-6-4-10/h9,11H,1,3-7H2,2H3 |
InChI Key |
QFZKDACYZKXKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)CC2(O1)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 2-methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane and related spiro compounds:
Key Structural Differences and Implications
Heteroatom Positioning :
- The target compound’s 1-oxa-8-aza configuration contrasts with analogs like 2-oxa-8-azaspiro[4.5]decane or 3-oxa-1-azaspiro[4.5]decane . Oxygen placement affects hydrogen bonding and polarity, while nitrogen positioning influences basicity and enzyme interactions.
This contrasts with the 3-methoxy group in , which enhances solubility but reduces electrophilicity.
Salt Forms and Bioavailability :
- Hydrochloride salts (e.g., ) improve crystallinity and oral bioavailability compared to free bases. The target compound’s neutral form may require salt formation for pharmaceutical optimization.
Biological Activity
2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antitumor and analgesic effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 181.27 g/mol. The unique spirocyclic structure contributes to its biological activity, allowing it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO |
| Molecular Weight | 181.27 g/mol |
| Structure | Spirocyclic |
Antitumor Activity
Recent studies have highlighted the antitumor potential of spirocyclic compounds, including derivatives of this compound. For instance, research indicates that certain analogs exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 and HeLa.
Case Study: Antitumor Efficacy
In a study assessing a series of novel spirocyclic compounds, several derivatives demonstrated IC50 values below 0.20 μM against HeLa cells, indicating potent antitumor activity. Specifically, compounds derived from the spirocyclic framework showed enhanced efficacy compared to traditional chemotherapeutics like bendamustine and vorinostat .
Analgesic Effects
Another area of interest is the analgesic properties associated with this compound class. The mechanism of action appears linked to the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play a crucial role in pain modulation.
Research Findings on Analgesic Activity
A patent document discusses the use of 1-oxa-8-azaspiro[4.5]decane derivatives in treating conditions associated with FAAH activity, suggesting potential applications in managing acute and chronic pain . This aligns with findings that indicate spirocyclic compounds can modulate pain pathways effectively.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body:
- FAAH Inhibition : By inhibiting FAAH, these compounds can increase levels of endocannabinoids, leading to enhanced analgesic effects.
- Cell Cycle Interference : The antitumor properties may involve interference with cell cycle progression, promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
